molecular formula C33H40O15 B046694 Baohuoside VII CAS No. 119730-89-1

Baohuoside VII

Cat. No. B046694
M. Wt: 676.7 g/mol
InChI Key: VCWUZNQATFVWGL-ITFJRHMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baohuoside VII is a compound of the flavonoid class found in the herbs of Epimedium brevicornum Maxim . It is used for research and development purposes .


Molecular Structure Analysis

The Baohuoside VII molecule contains a total of 92 bonds. There are 52 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 6 hydroxyl groups, 2 aromatic hydroxyls, 1 primary alcohol, 5 secondary alcohols, and 4 ethers .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Baohuoside VII .


Physical And Chemical Properties Analysis

Baohuoside VII has a molecular weight of 676.66 and a molecular formula of C33H40O15 .

Scientific Research Applications

1. Pharmacology Baohuoside I is one of the main active ingredients in Epimedium with diverse pharmacological activities . It has been used to treat diseases such as sexual dysfunction, osteoporosis, cancer, rheumatoid arthritis, and brain diseases .

2. Biotransformation and Biosynthesis Baohuoside I is extracted from Epimedium plants, but this method cannot meet the increasing market demand . Biotransformation strategies have shown potential for increasing the contents of high-value Epimedium flavonoids, which would promote the full use of the Epimedium herb . Complete biosynthesis of major Epimedium flavonoids by microbial cell factories would enable industrial-scale production of Epimedium flavonoids .

3. Hepatotoxicity Baohuoside I has been linked to the hepatotoxicity of Herba Epimedii . In a study, HL-7702 and HepG2 cells were chosen as the in vitro models and the influences of Baohuoside I on a series of cytotoxicity indices, including ALT, AST, LDH, SOD, GSH, MDA, ROS and MMP, were determined . Baohuoside I at high concentration (32 μg/mL) displayed significant cytotoxicity .

1. Bioconversion and Biosynthesis Industrial application of icariin and baohuoside I has been hindered by the short supply to a great extent . A novel GH78 α-l-rhamnosidase AmRha catalyzed the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids (EFs) to icariin and baohuoside I was developed . This process elevated the EFs concentration by fivefold . This provides a new insight into the preparation of high-value products icariin and baohuoside I from cheap raw EFs .

2. Intestinal Absorption The intestinal absorption mechanisms of prenylated flavonoids present in heat-processed herbs were studied . In the perfused rat intestinal model, prenylated flavonoids with a monoglucosidic bond (e.g., icariin) was rapidly hydrolyzed into corresponding metabolites (e.g., baohuoside I) . The apical to basolateral permeability of a monoglycoside baohuoside I was more than 2 folds greater than four prenylated flavonoids with 2 or more sugar moieties . The slow apical to basolateral transport of baohuoside I was the result of efflux . This efflux was carrier-mediated and active since its transport was vectorial, concentration- and temperature-dependent with activation energies greater than 15 kcal/mol . Poor bioavailability of prenylated flavonoids results from their poor intrinsic permeation and transporter-mediated efflux .

2. Immunopharmacology and Toxicology Baohuoside I has been studied for its effects on the immune system and its potential toxicity . Again, the specific details of these studies are not available in the source. More research is needed to fully understand these aspects of Baohuoside I.

Safety And Hazards

Baohuoside VII is used for research and development purposes only. It is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-23(38)31(29(46-30(17)21)15-6-8-16(43-4)9-7-15)48-32-27(42)25(40)28(14(3)44-32)47-33-26(41)24(39)22(37)20(12-34)45-33/h5-9,11,14,20,22,24-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+,28-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWUZNQATFVWGL-ITFJRHMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152562
Record name Baohuoside VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baohuoside VII

CAS RN

119730-89-1
Record name Baohuoside VII
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119730891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baohuoside VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
XJ Chen, BL Guo, SP Li, QW Zhang, PF Tu… - … of Chromatography A, 2007 - Elsevier
… separated using the developed HPLC method except baohuoside VII and sagittatoside A. Therefore, the total amount of baohuoside VII and sagittatoside A in Epimedium was estimated …
Number of citations: 127 www.sciencedirect.com
X Chen, P Tu, Y Jiang, Y Wang… - Journal of separation …, 2009 - Wiley Online Library
… hexandraside F and epimedin A, baohuoside VII, and baohuoside I. Therefore, the total amount of hexandraside F and epimedin A, baohuoside VII, and baohuoside I in Epimedium are …
XJ Chen, H Ji, QW Zhang, PF Tu, YT Wang… - … of pharmaceutical and …, 2008 - Elsevier
… Ethanol (70%) stock solutions containing reference compounds (except baohuoside VII and … The calibration curves of baohuoside VII and sagittatoside B were also determined as …
Number of citations: 135 www.sciencedirect.com
XL Xin, GJ Fan, Z Sun, N Zhang, Y Li, R Lan… - Journal of Molecular …, 2015 - Elsevier
… After incubation for 168 h, they were completely transformed to epimedoside B (3a), baohuoside VII (4a) and sagittatoside B (5a) with the yield rates of 93.7%, 95.8% and 96.4%, …
Number of citations: 15 www.sciencedirect.com
QL Luo, M Nurahmat, MH Li, J Sun, MX Chen, F Liu… - Phytomedicine, 2014 - Elsevier
… 660.2418 1.36 366.110, 351.087, 323.092 2″-O-rhamnosyl icariside II or Baohuoside VII … 660.2418 2.57 366.111, 351.0873, 323.0887 2″-O-rhamnosyl icariside II, or Baohuoside VII …
Number of citations: 28 www.sciencedirect.com
SP Li, XJ Chen, YT Wang - 2007 - repository.um.edu.mo
Herba Epimedii (family Berberidaceae), Yinyanghuo in Chinese, is one of commonly used Chinese medicines. Flavonoids are considered as its active components. In this study, a …
Number of citations: 0 repository.um.edu.mo
C Xiao-jia, T Peng-fei, J Yong, W Yi-tao, L Shao-Ping - 2009 - repository.um.edu.mo
A CZE method was developed for the simultaneous determination of 15 flavonoids, including epimedin B, epimedin A, hexandraside F, epimedin C, icariin, sagittatoside B, sagittatoside …
Number of citations: 0 repository.um.edu.mo
H Yamamoto, M Iinuma - Medicinal and Aromatic Plants VII, 1994 - Springer
The genus Epimedium (family Berberidaceae), is distributed widely in eastern Asia, the Middle East, the Himalayas, and Europe (Stearn 1938). In Europe, these plants are mainly …
Number of citations: 4 link.springer.com
L Lv, L Zhao, X Wang, H Zhang, Z Zhu, Y Chai… - Acta …, 2015 - akjournals.com
… The isomers may be matched as icariin or baohuoside VII, … 7 position, while the glycon of baohuoside VII was rha-glu at C-… as icariin, and peak 33 was baohuoside VII. However, Group I (…
Number of citations: 1 akjournals.com
F Xu, Y Ding, Y Guo, B Liu, Z Kou, W Xiao… - Journal of …, 2016 - Elsevier
Ethnopharmacological relevance Epimedium is a popular traditional herbal medicine worldwide that has long been used to relieve osteoporosis. The estrogenic properties of the herb …
Number of citations: 69 www.sciencedirect.com

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